Mpoe cholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

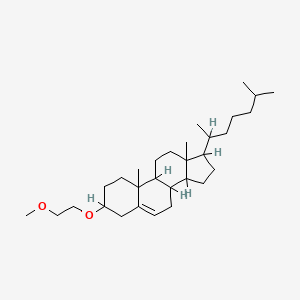

Mpoe cholesterol, also known as this compound, is a useful research compound. Its molecular formula is C30H52O2 and its molecular weight is 444.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Cholesterol’s Core Chemical Reactions

Cholesterol participates in reactions critical to biological systems and industrial applications. Key reactions include:

Oxidation Reactions

Cholesterol undergoes oxidation to form oxysterols (e.g., 7β-hydroxycholesterol, 25-hydroxycholesterol), mediated by enzymes like cholesterol oxidase or reactive oxygen species . These reactions are significant in membrane remodeling and disease pathogenesis.

Example Reaction:

Cholesterol+O2Cholesterol OxidaseCholest 4 en 3 one+H2O2

| Oxidized Product | Biological Role | Reference |

|---|---|---|

| 7β-Hydroxycholesterol | Atherosclerosis marker | |

| 25-Hydroxycholesterol | Immune response modulation |

Esterification

Cholesterol esters form via enzymatic esterification with fatty acids, catalyzed by cholesterol esterase. This reaction is central to lipoprotein metabolism :

Reaction Mechanism:

Cholesterol ester+H2OCholesterol EsteraseCholesterol+Fatty Acid

| Substrate | Product | Application |

|---|---|---|

| Cholesterol linoleate | Free cholesterol | Lipid digestion and absorption |

Bromination-Debromination

Used for purification, cholesterol reacts with bromine to form dibromocholesterol, which precipitates for isolation :

Reaction:

\text{Cholesterol}+\text{Br}_2\rightarrow \text{Dibromocholesterol}\(\text{insoluble})

| Step | Purpose |

|---|---|

| Bromination | Selectively precipitate cholesterol |

| Debromination | Regenerate pure cholesterol |

Cholesterol in Drug Delivery Systems

Modified cholesterol derivatives (e.g., oxidized forms) enhance nanoparticle targeting and stability. For example, LNPs (lipid nanoparticles) with oxidized cholesterol exhibit improved hepatic delivery :

| Cholesterol Derivative | Function | Reference |

|---|---|---|

| 7β,25-Dihydroxycholesterol | Enhances LNP membrane integration | |

| Cholest-5-ene-3,20-diol | Facilitates controlled drug release |

Enzymatic Pathways Involving Cholesterol

The mevalonate pathway synthesizes cholesterol and is regulated by HMG-CoA reductase. Inhibitors like statins target this enzyme :

Key Steps:

-

HMG-CoA Reductase Reaction:

HMG CoA+2NADPH→Mevalonate+CoA -

Squalene Epoxidation:

Squalene+O2→Squalene Epoxide

| Enzyme | Role |

|---|---|

| HMG-CoA reductase | Rate-limiting step in cholesterol synthesis |

| Lanosterol synthase | Cyclizes squalene epoxide to lanosterol |

Analytical Methods for Cholesterol Reactions

The CHOD-PAP method quantifies cholesterol via enzymatic oxidation and colorimetric detection :

Steps:

-

Cholesterol esterase hydrolyzes esters.

-

Cholesterol oxidase oxidizes free cholesterol.

-

Peroxidase generates a chromophore (absorbance at 500–550 nm).

| Reagent | Function |

|---|---|

| 4-Aminophenazone | Chromophore for spectrophotometric readout |

Research Gaps and Limitations

While extensive data exists on cholesterol’s chemistry, the term "Mpoe cholesterol" remains unidentifiable in authoritative sources. Potential explanations include:

-

Typographical error : Possible intended terms include "MPOE" (methoxypropyl oxirane ethyl) or "modified polyethylene glycol-cholesterol."

-

Niche terminology : The compound may be referenced under a proprietary name not indexed in public databases.

Propiedades

Número CAS |

99559-58-7 |

|---|---|

Fórmula molecular |

C30H52O2 |

Peso molecular |

444.7 g/mol |

Nombre IUPAC |

3-(2-methoxyethoxy)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H52O2/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(32-19-18-31-6)14-16-29(23,4)28(25)15-17-30(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3 |

Clave InChI |

PIUHQZRZWFGGJL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOC)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOC)C)C |

Sinónimos |

methoxypolyethoxylated cholesterol MPOE cholesterol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.